Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Description
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (CAS No. 173725-25-2) is a synthetic glycoside derivative with the molecular formula C₂₈H₄₉NO₉ and a molecular weight of 543.69 g/mol . Structurally, it features a β-D-glucopyranoside backbone with:
- A tetradecyl (C₁₄) alkyl chain at the anomeric position, enhancing lipid solubility.
- An N-acetyl group at the C2 position, critical for mimicking natural N-acetylglucosamine (GlcNAc) residues.
- Three acetyl protecting groups at the C3, C4, and C6 hydroxyls, which stabilize the molecule during synthetic processes .
This compound is widely utilized in biomedical research, particularly in glycosylation studies, enzyme-substrate interactions (e.g., glycosyltransferases and glycosidases), and drug discovery for targeting carbohydrate-mediated cellular processes . It is stored at -20°C to ensure stability and is commercially available in quantities ranging from 1 mg to 5 g .
Properties
Molecular Formula |
C28H49NO9 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30) |
InChI Key |
UCYWDRBNMNJNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acylation of D-Glucosamine
D-Glucosamine hydrochloride serves as the starting material. The amino group at the C2 position is acetylated using acetic anhydride in methanol, yielding 2-acetamido-2-deoxy-D-glucose. Subsequent protection of hydroxyl groups at C3, C4, and C6 is achieved via acetylation with acetyl chloride in pyridine at 0–5°C for 6 hours. This step ensures regioselective O-acetylation while preserving the anomeric hydroxyl group for glycosylation.
Key Reaction Conditions
Glycosylation with Tetradecanol
The glycosylation of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucose with tetradecanol employs a Lewis acid-catalyzed Koenigs-Knorr reaction . BF3·OEt2 (5 mol%) in dichloromethane facilitates the formation of the β-glycosidic bond. Tetradecanol is added in a 1.2:1 molar ratio to the acetylated glucosamine derivative, and the reaction proceeds under nitrogen at 25°C for 12–16 hours.
Optimization Insights
Deprotection and Purification
Post-glycosylation, the acetyl protecting groups are removed via Zemplén deacetylation using sodium methoxide in methanol. The reaction is quenched with Amberlite IR-120 (H+) resin, and the product is purified through silica gel chromatography (ethyl acetate/hexane, 7:3). Final recrystallization from ethanol yields the title compound with >95% purity.
Industrial-Scale Production Methods
Emulsion-Based Glycosylation
A patent-published method (US5554742A) describes an emulsion process for alkyl glycoside synthesis, adaptable to tetradecyl derivatives. The protocol involves:
- Mixing aqueous glucose (40% w/w) with tetradecanol (1:1.5 molar ratio).
- Adding H2SO4 (1.5 wt%) as a catalyst.
- Reacting at 115–120°C under reduced pressure (40–50 mbar) to remove water.
Process Advantages
Catalytic Enhancements
Recent advancements utilize 1,1,3,3-tetramethylguanidine as a base to enhance β-selectivity during glycosylation. This method achieves β:α ratios of 9:1 compared to traditional BF3·OEt2 (6:1).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 12.7 min.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial Emulsion |
|---|---|---|
| Catalyst | BF3·OEt2 | H2SO4 |
| β:α Ratio | 6:1 | 4:1 |
| Reaction Time | 16 hours | 4–6 hours |
| Yield | 74% | 88% |
| Purity | >95% (chromatography) | 92% (distillation) |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Viscosity : High-viscosity mixtures hinder stirring. Solution: Jet pumps or high-shear mixers improve homogeneity.
- Cost : Tetradecanol is expensive. Solution: Recycle unreacted alcohol via thin-film evaporation.
Emerging Methodologies
Enzymatic Glycosylation
Pilot studies using Bacillus licheniformis glycosyltransferases show promise for β-selective synthesis under mild conditions (pH 7.0, 37°C). Initial yields reach 65% with 99% β-purity.
Flow Chemistry
Microreactor systems reduce reaction times to 20 minutes via enhanced heat/mass transfer. Tetradecanol and acetylated glucosamine are mixed at 0.2 mL/min, achieving 78% conversion.
Chemical Reactions Analysis
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
Pharmaceutical Development
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside serves as an important intermediate in the synthesis of glycosylated drugs. Its structural characteristics facilitate the development of compounds that can enhance drug efficacy through improved targeting and reduced side effects. This is particularly relevant in the design of drugs that interact specifically with glycoproteins or glycolipids.
Biotechnology
The compound is utilized in the production of glycoproteins and other biomolecules essential for therapeutic applications. By modifying the carbohydrate components of proteins, researchers can enhance their stability and activity. This is particularly useful in vaccine development, where glycosylation patterns can influence immune responses.
Research in Glycobiology
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside plays a crucial role in glycobiology studies. It aids researchers in understanding carbohydrate structures and their functions within biological systems. This knowledge is vital for elucidating mechanisms of cell signaling and interactions that are fundamental to disease processes.
Food Industry Applications
Although less common, there is potential for this compound to be used as a food additive or preservative. Its ability to enhance flavor while extending shelf life without compromising safety makes it a candidate for further exploration in food technology.
Case Study 1: Glycosylation in Drug Development
A study published in RSC Advances explored the synthesis of glycosylated compounds using tetradecyl derivatives as intermediates. The findings indicated that these compounds significantly improved the pharmacokinetic properties of the resulting drugs, showcasing their potential in targeted therapy applications .
Case Study 2: Vaccine Efficacy
Research conducted on glycoprotein vaccines highlighted the role of carbohydrate modifications in enhancing immune responses. Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside was used to modify vaccine components, resulting in improved stability and efficacy against viral infections .
Case Study 3: Carbohydrate Structure Analysis
In a comprehensive study on carbohydrate structures, researchers utilized this compound to probe interactions between carbohydrates and cell receptors. The results provided insights into how specific modifications affect cellular uptake and signaling pathways .
Mechanism of Action
The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its interaction with biological membranes. The tetradecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
(a) Alkyl Chain Length and Solubility
(b) Protecting Group Effects
Biological Activity
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H49NO6
- Molecular Weight : 471.670 g/mol
- CAS Number : 173725-25-2
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with glycosaminoglycans (GAGs) and glycoproteins. Research indicates that acetylated derivatives of glucosamine can influence cellular pathways by competing with natural substrates in metabolic processes.
Inhibition of GAG Synthesis
A study demonstrated that various acetylated analogs of 2-acetamido-2-deoxy-D-glucose significantly inhibited the incorporation of D-[3H]glucosamine into GAGs. This inhibition was concentration-dependent and suggested a competitive mechanism where these analogs diluted the specific activity of glucosamine in cellular metabolism .
Effects on Protein Synthesis
In addition to GAG synthesis inhibition, some studies indicated that these compounds could also affect total protein synthesis. For instance, one analog reduced total protein synthesis to approximately 60% of control levels while maintaining a significant reduction in GAG size . This suggests a multifaceted role in cellular metabolism.
Case Studies and Research Findings
- Cell Culture Studies : Research using primary hepatocytes showed that this compound could alter the metabolic incorporation of glucosamine and sulfate into GAGs without affecting total protein synthesis significantly. The compound's ability to compete for metabolic pathways was highlighted as a key factor in its biological activity .
- Glycosylation Studies : A positional scanning study on MUC1 glycopeptide libraries revealed that synthetic tools based on tetradecyl derivatives could modulate interactions with lectins, which are crucial for tumor metastasis formation . This emphasizes the compound's potential in cancer biology.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
